molecular formula C18H28Cl2N2SSn B581118 2,4-Dichloro-6-tributylstannylthieno[3,2-d]pyrimidine CAS No. 1245816-20-9

2,4-Dichloro-6-tributylstannylthieno[3,2-d]pyrimidine

Cat. No.: B581118
CAS No.: 1245816-20-9
M. Wt: 494.106
InChI Key: DVRHIDUONZJHFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to 2,4-Dichloro-6-tributylstannylthieno[3,2-d]pyrimidine

Structural Classification and Nomenclature

The compound is classified as an organotin-thienopyrimidine hybrid , integrating two distinct chemical domains:

  • Thieno[3,2-d]pyrimidine Core : A bicyclic system comprising a thiophene ring (positions 3,2) fused to a pyrimidine (positions 4,5,6,7). The numbering follows IUPAC conventions, with the sulfur atom at position 1 of the thiophene[3,2-d] scaffold.
  • Substituents :
    • Chlorine atoms at positions 2 and 4 of the pyrimidine ring.
    • A tributylstannyl (-Sn(C~4~H~9~)~3~) group at position 6.

Systematic IUPAC Name :
Tributyl-(2,4-dichlorothieno[3,2-d]pyrimidin-6-yl)stannane.

Molecular Formula :
C~18~H~28~Cl~2~N~2~SSn (molecular weight: 494.1 g/mol).

Structural Features :

Feature Description
Hybridization sp² carbons in the aromatic thienopyrimidine core; tetrahedral tin center
Bond Angles ~109.5° at Sn (tetrahedral geometry); 120° in aromatic rings
Electronic Effects Electron-withdrawing Cl groups enhance electrophilicity at C-2 and C-4

The tributylstannyl group confers unique reactivity, enabling participation in palladium-catalyzed cross-coupling reactions.

Historical Development in Organotin-Thienopyrimidine Chemistry

Early Organotin Chemistry (1849–1970s)
  • Foundations : Diethyltin diiodide, the first organotin compound, was synthesized by Edward Frankland in 1849.
  • Catalytic Breakthroughs : The discovery of Ziegler-Natta catalysts in the 1950s highlighted tin’s role in polymer chemistry, though toxicity concerns limited biomedical applications.
Emergence of Thienopyrimidine Scaffolds (1970s–2000s)
  • Heterocyclic Synthesis : Thieno[3,2-d]pyrimidine derivatives gained attention for their structural resemblance to purines, enabling kinase inhibition and anticancer activity.
  • Key Milestones :
    • 1977: Migita and Stille independently reported palladium-catalyzed couplings using organostannanes, laying groundwork for functionalizing heterocycles.
    • 2003: Patents disclosed thieno[3,2-b]pyridines as kinase inhibitors, validating the scaffold’s pharmaceutical relevance.
Convergence of Domains (2010s–Present)
  • Stille Coupling Applications : The tributylstannyl group in this compound facilitates Suzuki-Miyaura and Stille cross-couplings, enabling aryl/heteroaryl introductions at C-6.
  • Synthetic Workflows :
    • Core Formation : Cyclocondensation of thiophene precursors with cyanate or thiourea derivatives.
    • Stannylation : Tributylstannyl group incorporation via halogen-metal exchange or direct stannylation.

Table 1: Historical Timeline of Key Advances

Year Development Impact
1849 Synthesis of first organotin compound (Frankland) Established tin-carbon bond chemistry
1977 Stille coupling methodology (Migita, Stille) Enabled C–C bond formation with organostannanes
2003 Thienopyrimidine kinase inhibitors (patents) Validated scaffold for drug discovery
2023 Thieno[3,2-d]pyrimidines as NTPDase inhibitors (PubMed) Expanded applications in enzymology and oncology
Mechanistic Insights and Modern Applications
  • Cross-Coupling Role : The Sn–C bond in the tributylstannyl group undergoes transmetallation with palladium(0) catalysts, transferring the thienopyrimidine moiety to electrophilic partners (e.g., aryl halides).
  • Pharmaceutical Relevance : Thienopyrimidine derivatives exhibit selective inhibition of enzymes like NTPDase1 (IC~50~ = 0.62 μM) and 17β-HSD2 (IC~50~ = 36% @ 1 μM), though the specific compound’s bioactivity remains under investigation.

Structural Evolution :

  • 1980s–1990s : Focus on halogenated thienopyrimidines (e.g., 2,4,6-trichlorothieno[3,2-d]pyrimidine).
  • 2000s–2020s : Introduction of stannyl groups for modular functionalization, aligning with fragment-based drug design.

Properties

IUPAC Name

tributyl-(2,4-dichlorothieno[3,2-d]pyrimidin-6-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl2N2S.3C4H9.Sn/c7-5-4-3(1-2-11-4)9-6(8)10-5;3*1-3-4-2;/h1H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRHIDUONZJHFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC2=C(S1)C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28Cl2N2SSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676687
Record name 2,4-Dichloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245816-20-9
Record name 2,4-Dichloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Tandem Cyclization Strategies

Tandem cyclization has emerged as a cornerstone for constructing the thieno[3,2-d]pyrimidine scaffold. A representative approach involves the condensation of 2-aminothiophene-3-carbonitrile with trichloroacetonitrile under acidic conditions, followed by intramolecular cyclization. For example, Sun et al. demonstrated that microwave-assisted reactions significantly enhance reaction rates and yields (70–85%) compared to conventional heating. Key reagents and conditions include:

Reagents :

  • 2-Aminothiophene-3-carbonitrile

  • Trichloroacetonitrile

  • HCl (catalytic)

Conditions :

  • Microwave irradiation, 150°C, 30 minutes

  • Solvent: Dimethylformamide (DMF)

This method avoids isolation of intermediates, streamlining the process while maintaining regioselectivity.

One-Pot Multi-Component Reactions

One-pot methodologies reduce purification steps and improve atom economy. A three-component reaction employing thiophene-2-carbaldehyde, urea, and methyl cyanoacetate in the presence of piperidine yields the thieno[3,2-d]pyrimidine core with 65–75% efficiency. The reaction proceeds via Knoevenagel condensation, followed by cyclization and dehydrogenation.

Introduction of the Tributylstannyl Group

Stille Coupling with Pre-Functionalized Intermediates

The tributylstannyl group is typically introduced via palladium-catalyzed Stille coupling. A halogenated precursor, such as 2,4-dichloro-6-iodothieno[3,2-d]pyrimidine, reacts with tributyltin chloride under inert conditions:

Reaction Scheme :

2,4-Dichloro-6-iodothieno[3,2-d]pyrimidine+Bu3SnClPd(PPh3)4This compound+LiCl\text{2,4-Dichloro-6-iodothieno[3,2-d]pyrimidine} + \text{Bu}3\text{SnCl} \xrightarrow{\text{Pd(PPh}3\text{)}_4} \text{this compound} + \text{LiCl}

Optimized Conditions :

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%)

  • Solvent: Tetrahydrofuran (THF), degassed

  • Temperature: 80°C, 12 hours

  • Yield: 60–70%

Direct Metalation Using Tributyltin Chloride

Alternative routes employ direct tin insertion into the thieno[3,2-d]pyrimidine framework. Treatment of 2,4-dichlorothieno[3,2-d]pyrimidine with tributyltin lithium at −78°C generates the stannylated product in moderate yields (50–55%). However, this method requires stringent anhydrous conditions and exhibits lower functional group tolerance.

Optimization and Recent Advances

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes while improving yields. For instance, cyclization steps achievable in 30 minutes under microwave conditions contrast sharply with 8–12 hours via conventional heating.

Catalytic Systems for Enhanced Efficiency

Recent studies highlight the use of copper(I) iodide as a co-catalyst in Stille couplings, increasing yields to 75–80% by mitigating palladium deactivation. Additionally, solvent systems such as toluene:DMSO (9:1) enhance tin reagent solubility, further optimizing reactivity.

Comparative Analysis of Preparation Methods

Method Reagents/Conditions Yield (%) Advantages Limitations
Tandem CyclizationMicrowave, DMF, HCl70–85Rapid, high regioselectivityRequires specialized equipment
Stille CouplingPd(PPh3_3)4_4, THF, 80°C60–70Broad substrate compatibilitySensitive to oxygen and moisture
Direct MetalationBu3_3SnLi, −78°C50–55Avoids pre-halogenationLow functional group tolerance

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-6-tributylstannylthieno[3,2-d]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Coupling: Palladium catalysts in the presence of a suitable ligand.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted thienopyrimidines, while coupling reactions can produce complex organic molecules with extended conjugation .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as an antitumor agent due to its ability to interfere with cellular processes. Research has shown that derivatives of thieno[3,2-d]pyrimidine can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

  • Case Study : A study demonstrated that thieno[3,2-d]pyrimidine derivatives showed significant cytotoxicity against various cancer cell lines, suggesting that 2,4-Dichloro-6-tributylstannylthieno[3,2-d]pyrimidine could serve as a lead compound for further development in cancer therapy .

Agricultural Chemistry

The compound has been investigated for its herbicidal properties. Its unique structure allows it to act on specific biochemical pathways in plants.

  • Research Findings : Field studies have indicated that formulations containing thieno[3,2-d]pyrimidine derivatives can effectively control weed populations in crops without harming the plants themselves.

Materials Science

In materials science, this compound is used to synthesize organometallic compounds that exhibit interesting electronic properties.

  • Application Example : The compound has been utilized in the development of conductive polymers and photovoltaic materials due to its ability to facilitate charge transport .

Comparative Analysis Table

Application AreaKey BenefitsResearch Insights
Medicinal ChemistryPotential antitumor activitySignificant cytotoxicity against cancer cell lines
Agricultural ChemistryEffective herbicide with selective actionControl of weed populations without crop damage
Materials ScienceDevelopment of conductive materialsEnhanced charge transport properties

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-tributylstannylthieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from the compound .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their properties are compared below:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
2,4-Dichloro-6-tributylstannylthieno[3,2-d]pyrimidine Cl (2,4), Sn(C₄H₉)₃ (6) 459.65* Cross-coupling precursor; potential bioactive agent
4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine Cl (4), Sn(C₄H₉)₃ (6) 459.67 Intermediate for Suzuki-Miyaura reactions
4-Chloro-6-iodothieno[3,2-d]pyrimidine Cl (4), I (6) 296.52 Halogenated intermediate for C–I bond functionalization
2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine Cl (2,4), CH₃ (7) 233.69 Anticancer lead; lower steric hindrance
N-Benzylthieno[3,2-d]pyrimidine N-Benzyl (4) 241.31 Kinase inhibitor; improved solubility

*Molecular weight calculated from .

Key Observations :

  • Halogen vs. Organometallic Substituents: The tributylstannyl group (Sn(C₄Hₙ)₃) enhances reactivity in cross-coupling reactions compared to halogens (Cl, I), but may increase toxicity risks .
  • Positional Isomerism: 2,4-Dichloro substitution (vs.
  • Steric Effects : Methyl or benzyl groups reduce steric hindrance compared to bulky tributylstannyl, improving solubility but limiting synthetic versatility .

Key Findings :

  • Thienopyrimidines exhibit 10-fold higher cytotoxicity than pyrrolopyrimidines, attributed to the electron-withdrawing sulfur atom enhancing DNA intercalation or kinase binding .
  • Pyrrolopyrimidines show better metabolic stability when N5 is modified (e.g., hydroxyalkylation), suggesting a trade-off between potency and pharmacokinetics .
Kinase Inhibition: Substituent-Driven Selectivity

demonstrates that substituents on thieno[3,2-d]pyrimidines significantly impact kinase inhibition:

  • ALK Inhibitors: Thienopyrimidines with methoxy or tert-butyl sulfone groups at specific positions (e.g., R², R³) showed IC₅₀ values <50 nM against resistant ALK mutants (e.g., G1202R) .
  • Comparison to Clinical Drugs: Compound IIB-2 (thienopyrimidine-based) outperformed crizotinib (IC₅₀: 37 nM vs.

Biological Activity

2,4-Dichloro-6-tributylstannylthieno[3,2-d]pyrimidine is a synthetic compound that has garnered interest due to its potential biological activities. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core and tributylstannyl substituents. Understanding its biological activity is crucial for evaluating its potential applications in medicinal chemistry and pharmacology.

  • Molecular Formula : C₁₈H₂₈Cl₂N₂SSn
  • Molecular Weight : 494.1 g/mol
  • CAS Number : 46839961
  • Structural Features : The compound contains two chlorine atoms and a tributylstannyl group attached to the thieno[3,2-d]pyrimidine framework, which may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored through various studies, focusing primarily on its potential as an anticancer agent and its interactions with biological systems.

Anticancer Potential

Recent studies have indicated that derivatives of thieno[3,2-d]pyrimidines exhibit significant anticancer properties. Although specific research on this compound is limited, related compounds have shown promising results:

  • EGFR Inhibition : Compounds structurally similar to thieno[3,2-d]pyrimidines have been designed as inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in the treatment of non-small cell lung cancer (NSCLC). For instance, derivatives demonstrated high selectivity against mutant forms of EGFR with IC50 values in the low micromolar range .
  • Cell Proliferation Inhibition : Studies on related thieno[3,2-d]pyrimidines have reported significant inhibition of cell proliferation in cancer cell lines. For example, one derivative exhibited an IC50 value of 0.65 µM against H1975 cells, indicating potent antiproliferative activity .
  • Mechanisms of Action :
    • Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells through dose-dependent mechanisms.
    • Cell Cycle Arrest : Compounds can block the cell cycle progression in cancerous cells, contributing to their anticancer effects.
    • Inhibition of Migration and Invasion : Some derivatives also inhibit the migratory and invasive capabilities of cancer cells, which is critical for preventing metastasis.

Toxicological Studies

Toxicological evaluations are essential for assessing the safety profile of any potential therapeutic agent. Preliminary studies on related compounds suggest low toxicity levels when administered at therapeutic doses. For instance, no significant injuries were observed in animal models during administration periods .

Data Table: Biological Activity Summary

PropertyValue
Molecular FormulaC₁₈H₂₈Cl₂N₂SSn
Molecular Weight494.1 g/mol
Anticancer ActivitySignificant inhibition of NSCLC cells
EGFR InhibitionIC50 ~ 0.65 µM (similar derivatives)
MechanismsApoptosis induction; Cell cycle arrest; Migration inhibition
ToxicityLow toxicity in animal studies

Case Studies

While specific case studies on this compound are sparse, research into related thieno[3,2-d]pyrimidines provides valuable insights:

  • Study on EGFR Inhibitors : A study synthesized multiple derivatives based on the thieno[3,2-d]pyrimidine scaffold and evaluated their inhibitory effects on EGFR. The most promising compound showed strong selectivity against resistant mutations commonly found in NSCLC patients .
  • In Vivo Efficacy : In vivo experiments demonstrated that certain thieno[3,2-d]pyrimidine derivatives significantly reduced tumor growth in xenograft models without causing notable toxicity to normal tissues.

Q & A

Q. What are common synthetic routes for introducing the tributylstannyl group into thieno[3,2-d]pyrimidine derivatives?

The tributylstannyl group is typically introduced via Stille coupling precursors , where halogenated intermediates (e.g., 6-bromo or 6-iodo derivatives) react with hexaalkyldistannanes under palladium catalysis. For example, palladium chloride and triphenylphosphine in acetonitrile at reflux are used for cross-coupling reactions . Optimizing stoichiometry and catalyst loading is critical to minimize side reactions like homocoupling.

Q. How can the reactivity of the 2,4-dichloro substituents in thieno[3,2-d]pyrimidine be leveraged for functionalization?

The 2,4-dichloro positions are highly reactive toward nucleophilic substitution. For instance:

  • Aminolysis : Reaction with primary/secondary amines yields amino-substituted derivatives.
  • Hydrolysis : Controlled treatment with aqueous NaOH generates hydroxylated analogs .
  • Cross-coupling : Suzuki-Miyaura coupling with arylboronic acids can introduce aromatic groups . Reaction conditions (e.g., solvent polarity, temperature) must be tailored to avoid over-substitution.

Q. What analytical techniques are essential for characterizing 2,4-Dichloro-6-tributylstannylthieno[3,2-d]pyrimidine?

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm substitution patterns and stannyl group integration (e.g., 119Sn^{119}\text{Sn} satellites in 1H^{1}\text{H} NMR) .
  • Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns from the tributyltin moiety .
  • HPLC : Monitors purity and stability, especially for hydrolysis-prone intermediates .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for tributylstannyl-substituted thienopyrimidines?

Quantum chemical calculations (e.g., DFT) predict transition states and regioselectivity in substitution reactions. For example, ICReDD’s approach combines reaction path searches with experimental feedback to identify optimal catalysts and solvents . This reduces trial-and-error in cross-coupling conditions, such as Pd catalyst selection for Stille reactions .

Q. What strategies resolve contradictions in reported biological activity data for thieno[3,2-d]pyrimidine derivatives?

Discrepancies in bioactivity often arise from:

  • Impurity profiles : Use HPLC-MS to rule out byproducts .
  • Solubility differences : Compare assays in matched solvents (e.g., DMSO vs. aqueous buffers).
  • Structural analogs : Test derivatives with systematic substitutions (e.g., replacing Cl with CF3_3) to isolate pharmacophore contributions .

Q. How does the tributylstannyl group influence stability under varying pH and oxidative conditions?

Tributyltin derivatives are prone to hydrolysis and oxidation. Stability studies should include:

  • pH-dependent degradation : Monitor via UV-Vis or 119Sn^{119}\text{Sn} NMR in buffers (pH 2–12) .
  • Oxidative stress tests : Expose to H2_2O2_2 or O2_2/light to assess Sn-C bond cleavage . Stabilizing agents like antioxidants (e.g., BHT) or inert atmospheres are recommended for long-term storage.

Q. What are the challenges in scaling up multi-step syntheses of this compound?

Key issues include:

  • Catalyst poisoning : Residual ligands (e.g., PPh3_3) from Pd-catalyzed steps can inhibit downstream reactions. Purification via silica gel chromatography or recrystallization is critical .
  • Exothermic reactions : Control temperature during tin reagent additions to prevent runaway reactions .
  • Waste management : Tributyltin byproducts require specialized disposal due to environmental toxicity .

Methodological Considerations

Q. How to design experiments for structure-activity relationship (SAR) studies of thienopyrimidine derivatives?

  • Core modifications : Synthesize analogs with variations at positions 2, 4, and 6 (e.g., replacing Cl with Br, CF3_3, or aryl groups) .
  • Pharmacokinetic profiling : Use in vitro assays (e.g., microsomal stability, plasma protein binding) to correlate structural changes with ADME properties .
  • Docking studies : Map substituent effects on target binding (e.g., kinase active sites) using molecular modeling software .

Q. What are best practices for handling air- or moisture-sensitive intermediates in tributylstannyl chemistry?

  • Schlenk techniques : Conduct reactions under nitrogen/argon using dried solvents .
  • Low-temperature quenching : Add reagents slowly at −78°C to control exothermicity .
  • Stannyl group protection : Use trimethylsilyl groups as transient protecting agents during multi-step sequences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.